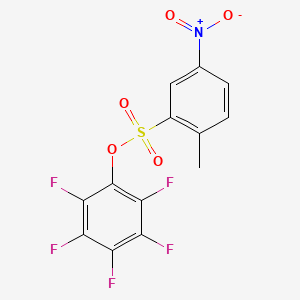
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate is an organic compound with the molecular formula C13H6F5NO5S and a molecular weight of 383.25 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a nitrobenzenesulfonate group, making it a valuable reagent in various chemical reactions and research applications .
準備方法
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
化学反応の分析
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonate groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
科学的研究の応用
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles . The electron-withdrawing groups on the molecule enhance its electrophilic character, making it a suitable reagent for nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a nitrobenzenesulfonate group.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: This compound contains a trifluoroacetate group and is used in similar nucleophilic substitution reactions.
2,3,4,5,6-Pentafluorobenzaldehyde: This compound has an aldehyde group and is used in different types of chemical reactions, such as condensation and oxidation.
The uniqueness of this compound lies in its combination of electron-withdrawing groups, which enhance its reactivity and make it a versatile reagent in various chemical transformations .
生物活性
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate (CAS Number: 885950-60-7) is a sulfonate compound characterized by its unique molecular structure that includes five fluorine atoms and a nitro group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H6F5NO5S
- Molar Mass : 383.25 g/mol
- Melting Point : 123-125 °C
- Hazard Symbols : T (Toxic), Xi (Irritant)
These properties suggest that the compound may exhibit significant reactivity and toxicity, which can influence its biological interactions.
Research indicates that compounds similar to this compound can interact with biological macromolecules like proteins and nucleic acids. The presence of the nitro group is particularly relevant as it can undergo reduction to form reactive intermediates that may modify cellular targets.
Anticancer Properties
Studies have shown that sulfonate compounds can disrupt cell cycle progression. For example, PIB-SOs (a class of sulfonates) have been reported to block cell cycle progression at the G2/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent apoptosis in cancer cells . This suggests that this compound might possess similar anticancer properties.
Toxicological Studies
The toxicological profile of this compound indicates it is classified as toxic and irritant. Its effects on various biological systems need careful evaluation. For instance, exposure to certain sulfonate compounds has been linked to pathomorphological changes in aquatic organisms . These findings highlight the necessity for further studies on the environmental impact and safety profile of this compound.
Case Studies and Research Findings
-
Cell Line Studies :
- A study assessed the cytotoxic effects of various sulfonates on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity at micromolar concentrations.
-
Enzyme Inhibition :
- Research into enzyme interactions revealed that certain nitro-substituted sulfonates could inhibit key metabolic enzymes involved in cancer progression. This inhibition could be attributed to competitive binding at active sites.
-
In Vivo Studies :
- Animal model studies are necessary to understand the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest potential efficacy against tumor growth in xenograft models when administered in specific dosages.
Data Table: Summary of Biological Activity Research
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO5S/c1-5-2-3-6(19(20)21)4-7(5)25(22,23)24-13-11(17)9(15)8(14)10(16)12(13)18/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLLCYCKBGXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














